Tracheal antimicrobial peptide

Description

Historical Discovery and Initial Characterization

The discovery of this compound marks a pivotal moment in the understanding of respiratory tract host defense mechanisms. Extracts of the bovine tracheal mucosa were found to contain an abundant peptide with potent antimicrobial activity, leading researchers to systematically isolate and characterize this novel compound. The isolation process involved sophisticated chromatographic techniques, utilizing a sequential approach that combined size-exclusion, ion-exchange, and reverse-phase chromatographic fractionations, with antimicrobial activity serving as the primary functional assay for purification guidance.

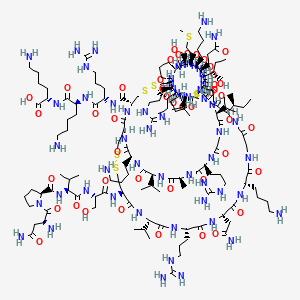

The yield of this compound from bovine tracheal mucosa was determined to be approximately 2 micrograms per gram of wet mucosa, indicating its relatively abundant presence in this tissue. The complete peptide sequence was established through a combination of peptide sequencing and complementary deoxyribonucleic acid analysis, revealing a 38-amino acid peptide with the following sequence: H-Asn-Pro-Val-Ser-Cys-Val-Arg-Asn-Lys-Gly-Ile-Cys-Val-Pro-Ile-Arg-Cys-Pro-Gly-Ser-Met-Lys-Gln-Ile-Gly-Thr-Cys-Val-Gly-Arg-Ala-Val-Lys-Cys-Cys-Arg-Lys-Lys-OH. Mass spectral analysis confirmed this sequence and demonstrated the participation of six cysteine residues in the formation of intramolecular disulfide bonds, a characteristic feature that would later prove crucial for understanding its structural classification.

The initial functional characterization revealed that this compound exhibited potent antibacterial activity in vitro against multiple pathogenic organisms. Testing demonstrated effectiveness against Escherichia coli, Staphylococcus aureus, Klebsiella pneumonia, and Pseudomonas aeruginosa. Additionally, the peptide showed activity against Candida albicans, indicating a broad spectrum of antimicrobial function that extended beyond bacterial pathogens to include fungal organisms. This broad-spectrum activity suggested that this compound could serve as a crucial first line of defense in the respiratory tract against diverse microbial challenges.

The messenger ribonucleic acid encoding this compound was found to be more abundant in respiratory mucosa compared to whole lung tissue, indicating tissue-specific expression patterns that supported its role as a specialized respiratory defense molecule. The putative this compound precursor was predicted to be relatively small, comprising only 64 amino acids, with the mature peptide residing at the extreme carboxyl terminus and being bracketed by a short putative propeptide region and an in-frame stop codon.

| Characteristic | Value/Description |

|---|---|

| Peptide Length | 38 amino acids |

| Molecular Weight | Approximately 4.2 kDa |

| Cysteine Residues | 6 (forming 3 disulfide bonds) |

| Yield from Source | 2 μg/g wet tracheal mucosa |

| Antimicrobial Spectrum | Gram-positive and Gram-negative bacteria, fungi |

| Tissue Distribution | Primarily respiratory mucosa |

Structural Classification Within the Beta-Defensin Family

The structural analysis of this compound revealed its membership in the beta-defensin family of antimicrobial peptides, a classification based on several key molecular characteristics. The size, basic charge, and presence of three intramolecular disulfide bonds positioned this compound as similar to, yet clearly distinct from, the defensins previously characterized from mammalian circulating phagocytic cells. This classification represented an important expansion of the known defensin family and provided insights into the diversity of antimicrobial peptide structures found in mammalian tissues.

Beta-defensins are characterized by a specific six-cysteine motif with typical spacing of C-X6-C-X4-C-X9-C-X6-C-C, and this compound conforms to this structural pattern. The peptide contains numerous basic amino acid residues, contributing to its cationic nature, which is essential for its antimicrobial function. The coding sequences of beta-defensins, including this compound, consist of two exons, with the first exon including the 5' untranslated region and encoding the leader domain of the preproprotein, while the second exon encodes the mature peptide with the six-cysteine domain.

Within the beta-defensin family, this compound shares structural similarities with other members while maintaining unique characteristics. The disulfide connectivity pattern follows the conserved beta-defensin arrangement of Cys1-Cys5, Cys2-Cys4, and Cys3-Cys6. This specific disulfide bonding pattern is crucial for maintaining the structural integrity and functional activity of the peptide. The three-dimensional structure of beta-defensins, including this compound, adopts a conserved beta-sheet topology stabilized by these three identical disulfide bridges.

The structural features of this compound include several conserved motifs found across the beta-defensin family. Two conserved glycine residues between the first and second cysteines, as well as a previously unrecognized glutamic acid between the third and fourth cysteines, represent common structural elements within this peptide family. These conserved features suggest functional importance and contribute to the overall structural stability of the molecule.

Comparative structural analysis reveals that this compound belongs to a group of cysteine-rich, cationic, antimicrobial peptides found in animals, insects, and plants. The polar topology of these peptides, with spatially separated charged and hydrophobic regions, enables them to insert into phospholipid membranes with their hydrophobic regions buried within the lipid membrane interior and their charged regions interacting with anionic phospholipid head groups and water. This structural arrangement is fundamental to their mechanism of antimicrobial action.

| Structural Feature | This compound | General Beta-Defensin Family |

|---|---|---|

| Disulfide Bond Pattern | Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 | Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 |

| Number of Cysteine Residues | 6 | 6 |

| Number of Disulfide Bonds | 3 | 3 |

| Gene Structure | 2 exons | 2 exons |

| Conserved Motifs | Gly-X-Cys, Glu between Cys3-Cys4 | Gly-X-Cys patterns |

| Molecular Topology | Cationic with hydrophobic patches | Amphiphilic structure |

Evolutionary Conservation Across Species

The evolutionary conservation of this compound and related beta-defensin molecules across species provides compelling evidence for their fundamental importance in host defense mechanisms. Soon after the discovery of this compound in cattle, similar beta-defensin molecules were identified in humans, chickens, and turkeys, indicating widespread distribution across vertebrate lineages. This broad phylogenetic distribution suggests that beta-defensins, including this compound, originated at least 250 million years ago, before the divergence of avian and mammalian lineages.

The evolutionary analysis of beta-defensin peptides reveals that these molecules have undergone significant expansion throughout vertebrate evolution, likely arising from a common ancestral gene through various evolutionary mechanisms. Beta-defensins emerged from an ancestral big defensin through exon shuffling or intronization of exonic sequences, with the genomic and three-dimensional structural conservation providing convincing evidence for their evolutionary relationship. The phylogenetic distribution of big defensins in Arthropoda, Mollusca, and Cephalochordata suggests an early origin of the beta-defensin domain, which can be traced to the common ancestor of bilateral metazoans.

In cattle, the beta-defensin family has undergone extensive expansion, with researchers identifying as many as 42 beta-defensin genes representing a large expansion compared to other mammals. This extensive duplication and divergence of beta-defensins involved in innate immunity may be attributed to the substantial load of microorganisms present in the rumen of cattle. This hypothesis aligns with the "niche adaptation hypothesis," which suggests that the evolution of the rumen environment led to a requirement for more sophisticated immune mechanisms to manage the interface between microbes and the animal host.

The evolutionary conservation of specific structural elements within this compound and related molecules demonstrates their functional importance. Nine invariant residues, including six cysteines, two glycines, and one proline, are common to avian gallinacins and bovine beta-defensins, and these residues likely constitute the essential primary structural motif of this ancient family of host-defense peptides. Despite the overall high level of sequence divergence observed in beta-defensins across species, certain amino acid residues or motifs remain conserved within and between phylogenetic classes.

The evolution of beta-defensins appears to be governed by two opposing evolutionary forces. One force stabilizes specific amino acid residues and motifs to preserve the functional and structural integrity of the molecules, while the other diversifies the sequences to generate molecules with a wide range of activities against a large number of pathogens. This balance between conservation and diversification has resulted in the remarkable functional diversity observed within the beta-defensin family while maintaining core structural and functional characteristics.

Selective pressure analysis has revealed that natural selection has acted to diversify the functionally active mature beta-defensin region, with multiple sites subject to positive Darwinian selection identified within the mature peptide domain. These findings support the hypothesis that environmental pressures from diverse microbial challenges have driven the evolution and diversification of beta-defensin genes, including those encoding this compound and its homologs.

| Species | Beta-Defensin Examples | Evolutionary Significance |

|---|---|---|

| Cattle (Bos taurus) | This compound, 42 total genes | Extensive expansion, rumen adaptation |

| Chicken (Gallus gallus) | Gallinacin-1, Gallinacin-3 | Avian lineage conservation |

| Human (Homo sapiens) | Human beta-defensin 1-3 | Primate-specific diversification |

| Mouse (Mus musculus) | 43 identified genes | Rodent-specific expansion |

| Turkey (Meleagris gallopavo) | Gallopavin-1 | Cross-species conservation |

Properties

bioactivity |

Antibacterial |

|---|---|

sequence |

NPVSCVRNKGICVPIRCPGNMKQIGTCVGRAVKCCRKK |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Activity Against Pathogens

TAP has demonstrated broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, as well as fungi. The peptide's efficacy has been documented through various studies:

- Bacterial Inhibition : TAP has shown significant antibacterial activity against pathogens such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa .

- Fungal Activity : In addition to its antibacterial properties, TAP exhibits antifungal effects against Candida albicans and Aspergillus fumigatus. A study indicated that synthetic TAP combined with amphotericin B produced strong additive effects against A. fumigatus, suggesting potential for treating fungal infections in immunocompromised patients .

Veterinary Applications

The application of TAP in veterinary medicine is particularly promising for treating bovine mastitis, a common infection in dairy cattle:

- Bovine Mastitis Treatment : Research has shown that TAP can be expressed in mammary epithelial cells using specific vectors, leading to significant antibacterial effects against Staphylococcus aureus in both in vitro and in vivo models . This approach not only enhances local defense mechanisms but also offers a novel therapeutic strategy to combat bacterial resistance in livestock.

Biomedical Research and Therapeutics

The potential use of TAP extends into human medicine, particularly in addressing antibiotic resistance:

- Therapeutic Development : Given its broad-spectrum activity, TAP is being explored as a therapeutic agent against multi-drug-resistant pathogens. Studies have indicated that TAP could serve as an adjunct therapy for infections caused by resistant strains of bacteria, providing a new avenue for treatment options .

- Wound Healing : TAP's role in host defense suggests it may also be beneficial in wound healing applications. Its ability to modulate inflammation and promote antimicrobial activity can enhance recovery processes .

Case Study 1: Efficacy Against Cystic Fibrosis Pathogens

A study evaluated synthetic TAP's effectiveness against clinical isolates from cystic fibrosis patients. Results indicated potent bactericidal activity against Pseudomonas aeruginosa, highlighting its potential role in treating chronic infections associated with this condition .

Case Study 2: Transgenic Expression for Mastitis Control

In a transgenic mouse model, the expression of TAP was directed specifically to mammary glands using a β-lactoglobulin promoter. This strategy resulted in reduced bacterial load and inflammation, demonstrating the feasibility of using TAP as a targeted therapy for bovine mastitis .

Comparison with Similar Compounds

TLR Agonists and Cytokines Inducing TAP Expression

TAP expression is regulated by Toll-like receptor (TLR) agonists and cytokines. Key findings from comparative studies include:

Table 1: Efficacy of TLR Agonists and Cytokines in Inducing TAP Gene Expression

Notes:

- LPS (TLR4 agonist) served as a positive control, inducing ~50-fold TAP expression at 0.1 μg/mL .

- IFN-α showed weak induction (~10-fold) only at the highest dose (316 ng/mL) .

Comparison with Other β-Defensins

TAP shares functional and structural homology with other β-defensins but exhibits species- and tissue-specific roles:

Table 2: TAP vs. Human β-Defensin-2 (hBD-2)

| Feature | TAP (Bovine) | hBD-2 (Human) |

|---|---|---|

| Induction | TLR2/1, TLR2/6, IL-17A | TLR2/1, TLR4, IL-17A |

| Expression Site | Respiratory epithelium | Respiratory/skin epithelium |

| Antimicrobial Scope | Broad (bacteria, fungi) | Broad (bacteria, viruses) |

| Regulatory Elements | NF-κB, NF-IL6 | NF-κB, AP-1 |

| Clinical Relevance | Bovine respiratory disease | Cystic fibrosis, psoriasis |

Key Insights :

- Both TAP and hBD-2 are induced via conserved NF-κB pathways but differ in receptor specificity (e.g., TLR2/6 in bovines vs. TLR4 in humans) .

- TAP lacks antiviral activity reported for some human β-defensins .

In Vitro vs. In Vivo Efficacy

Table 3: TAP Efficacy in M. haemolytica Challenge Studies

| Parameter | TAP-Treated Calves | Water-Treated Calves |

|---|---|---|

| Lung Bacterial Load | No significant reduction | Comparable CFUs |

| Clinical Symptoms | Similar severity | Similar severity |

| Histopathology | No difference in lesions | Identical necrosis, fibrin deposition |

| Survival Rate | 50% (3/6 pairs) | 50% (3/6 pairs) |

Mechanistic Limitations :

Q & A

Q. What structural features of TAP contribute to its antimicrobial activity?

TAP is a 38-amino acid peptide with six cysteine residues forming three intramolecular disulfide bonds, conferring stability and a cationic charge critical for membrane disruption . Its structure is analogous to β-defensins but distinct in sequence and disulfide connectivity. Structural analysis via MALDI-TOF mass spectrometry and cDNA cloning confirms its cysteine-rich framework, enabling broad-spectrum activity against Gram-negative bacteria (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus), and fungi (e.g., C. albicans) .

Q. How is the minimum inhibitory concentration (MIC) of TAP determined experimentally?

MIC assays involve serial dilutions of oxidized/non-oxidized TAP (1.56–100 µg/mL) incubated with pathogens (e.g., Mannheimia haemolytica) in sodium phosphate buffer. After 1 hour, surviving bacteria are quantified via colony-forming unit (CFU) counts on blood agar plates. For M. haemolytica, non-oxidized TAP at 3.12 µg/mL achieves 96% killing, while oxidized TAP requires ≥12.5 µg/mL for similar efficacy .

Q. What experimental models are used to study TAP’s efficacy in vivo?

Cattle challenge models are standard for TAP research. Calves are inoculated via aerosolized M. haemolytica and treated with TAP or saline. Outcomes are assessed through clinical scoring (0–17 points for respiratory effort, appetite, etc.), histopathology (e.g., bronchopneumonia severity), and bacterial load quantification in nasal swabs/lung tissues .

Advanced Research Questions

Q. Why does TAP’s antimicrobial activity vary between in vitro and in vivo conditions?

Physiological factors like sodium chloride (NaCl), serum, and bronchial alveolar lavage fluid (BALF) inhibit TAP’s activity. For example:

Q. How does the oxidation state of TAP influence its antimicrobial function?

Non-oxidized TAP (lacking disulfide bonds) shows higher bactericidal activity at low concentrations (e.g., 96% killing at 3.12 µg/mL vs. 17% for oxidized TAP). However, both forms achieve >99% killing at ≥12.5 µg/mL . This suggests oxidation reduces target affinity but not ultimate efficacy at higher doses, possibly due to structural rigidity affecting membrane interaction.

Q. What methodological strategies can overcome TAP’s inhibition by physiological factors?

- Peptide engineering : Chimeric peptides with spacer domains (e.g., (G4S)₂) or adhesive motifs (e.g., DOPA residues) enhance stability and surface binding .

- Concentration optimization : Increasing TAP dosage to 50 µg/mL restores activity even in NaCl-rich environments .

- Co-administration with adjuvants : Combining TAP with innate immune agonists (e.g., TLR ligands) may amplify endogenous antimicrobial responses .

Q. How do researchers resolve contradictions in TAP’s efficacy across studies?

Discrepancies in bacterial load reduction (e.g., lack of in vivo efficacy despite in vitro success ) are addressed by:

- Controlled variable testing : Isolating factors like NaCl or serum in in vitro assays to identify inhibitors .

- Dose-response stratification : Using higher TAP concentrations (e.g., 50 µg/mL) to offset physiological interference .

- Multi-parameter analysis : Correlating clinical scores, histopathology, and cytokine profiles to assess holistic impacts .

Methodological Considerations

Q. What techniques validate TAP’s structural integrity and purity?

- Chromatography : Sequential size-exclusion, ion-exchange, and reverse-phase HPLC isolate TAP from mucosal extracts .

- Mass spectrometry : MALDI-TOF confirms molecular weight (≈4.3 kDa) and disulfide bond formation .

- CD spectroscopy : Circular dichroism assesses secondary structure stability under varying pH/salt conditions .

Q. How are M. haemolytica strains prepared for TAP challenge studies?

Strains (e.g., B158) are cultured to mid-log phase, suspended in sodium phosphate buffer, and quantified via optical density (OD₆₂₀). Challenge doses (e.g., 10⁹ CFU/mL) are validated via qPCR for leukotoxin genes and MALDI-TOF speciation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.